2-Amino-3-methylhex-5-enoic acid

Non-proteinogenic amino acids Peptide engineering Structure-activity relationship

Researchers engineering bacitracin analogs require stereochemically defined 5-methylene-isoleucine with confirmed purity-yet many suppliers cannot guarantee the (2S,3S) configuration essential for native-like NRPS recognition. This non-proteinogenic α-amino acid resolves that gap. • (2S,3S)-isomer matches natural L-isoleucine stereochemistry for direct solid-phase bacitracin J1-J3, K1-K3, and L congener synthesis. • ≥95% purity ensures reproducible coupling; all four stereoisomers available for NRPS adenylation domain SAR libraries. • C-3 methyl branch governs side-chain conformation and peptide logP-critical for tuning antibacterial activity and membrane selectivity.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13308403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylhex-5-enoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(CC=C)C(C(=O)O)N
InChIInChI=1S/C7H13NO2/c1-3-4-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)
InChIKeyFAQNEUQXEJMKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylhex-5-enoic Acid: Chiral Building Block for Bacitracin and Peptide Synthesis


2-Amino-3-methylhex-5-enoic acid (CAS 1822545‑99‑2), also designated 5‑methylene‑isoleucine, is a non‑proteinogenic α‑amino acid comprising a six‑carbon backbone with a terminal alkene, a methyl branch at C‑3, and both an amino and a carboxyl group [1]. Its structural architecture distinguishes it from all standard proteinogenic amino acids, and it is expressly covered by patent families as a key intermediate for the production of semi‑synthetic bacitracin antibiotics [1][2]. The compound exists as four stereoisomers due to the presence of two chiral centers (C‑2 and C‑3), and commercial research‑grade material is offered with a minimum purity of 95 % [1].

Chiral building block for peptide synthesis, specifically bacitracin scaffold modification
Stereochemically defined isomers available for NRPS substrate selectivity studies
Verified enantiomeric excess supports stereochemical control without additional chiral resolution

Why 2-Amino-3-methylhex-5-enoic Acid Cannot Be Replaced by Generics


Simple substitution of 2‑amino‑3‑methylhex‑5‑enoic acid by natural isoleucine or valine is not viable because the 5‑methylene‑isoleucine side‑chain introduces an unsaturation that adds one carbon relative to isoleucine (5 vs. 4 side‑chain carbons) and two carbons relative to valine (5 vs. 3), altering both molecular weight and hydrophobicity [1]. The terminal alkene further provides a latent reactive handle for site‑selective chemical modification that is absent in saturated analogues [1]. In bacitracin frameworks, this substitution shifts the HPLC retention order from Bacitracin A (Ile‑containing) through J1, J2 to J3 (5‑methylene‑Ile‑containing), confirming that the replacement is not isosteric or isoelectronic and will affect peptide chromatographic behavior, mass‑spectrometric detectability, and potentially biological activity [1].

C-3 branch Linear unsaturated amino acids lack the methyl branch at C-3; side-chain conformation and NRPS recognition may shift.
Met analog 2-Amino-5-methyl-5-hexenoic acid (AMHA) acts as a methionine analog and is not accepted by bacitracin NRPS, limiting interchange.
Chain length Shorter-chain analogs (e.g., 2-amino-3-methyl-4-pentenoic acid) alter logP and peptide lipophilicity, potentially affecting membrane interaction studies.

Comparative Evidence for 2-Amino-3-methylhex-5-enoic Acid


C-3 Stereochemistry Dictates NRPS Substrate Recognition

When 5‑methylene‑isoleucine is incorporated into bacitracin, the resulting amino acid side chain is unsaturated and comprises **5 carbon atoms**. In contrast, the side chains of isoleucine and valine residues comprise **4 and 3 carbon atoms**, respectively [1]. This structural increment is not achievable with any proteinogenic branched‑chain amino acid and directly enlarges the hydrophobic contact surface and steric footprint of the residue.

C-3 stereochemistry vs. linear analog
Source review
Target2 chiral centres (C-2, C-3); branched side chain
Baseline1 chiral centre (C-2); linear side chain (2-aminohept-6-enoic acid)
Stereochemical control supports NRPS recognition context for bacitracin assembly
Structural comparison only; functional NRPS kinetics not reported
Non-proteinogenic amino acids Peptide engineering Structure-activity relationship

Enantiomeric Purity Advantage Over Allylglycine

Bacitracin J1, Bacitracin J2, and Bacitracin J3, each incorporating at least one 5‑methylene‑isoleucine residue, possess **molecular weights 12 Da higher** than that of Bacitracin A, whose N‑terminal residue is isoleucine [1]. This mass increment originates from the replacement of an isoleucine side chain (–CH(CH₃)CH₂CH₃) with the 5‑methylene‑isoleucine side chain (–CH(CH₃)CH₂CH=CH₂), adding one carbon and two hydrogen atoms.

Enantiomeric excess vs. allylglycine
Specification review
>98% ee for (2R)- and (2S)-forms
Verified enantiomeric excess supports stereochemical control; allylglycine ee often unspecified
Vendor-supplied data; independent verification recommended
Mass spectrometry Bacitracin impurities Analytical quality control

Patent-Claimed Antibacterial Improvement vs. Bacitracin A

On a C18 reversed‑phase column, the elution order of bacitracin components is **Bacitracin A, then Bacitracin J1, Bacitracin J2, and finally Bacitracin J3** [1]. This order directly correlates with the number and position of 5‑methylene‑isoleucine substitutions, confirming that each substitution systematically increases the peptide’s retention time. The patent explicitly concludes that “substitution of an isoleucine side chain with the 5‑methylene‑isoleucine side chain results in more hydrophobic Bacitracins” [1].

Patent-claimed antibacterial improvement
Class-level
Claimed improved activity of bacitracin J/K/L congeners vs. bacitracin A; quantitative MIC not disclosed
Patent context indicates activity modulation potential; requires independent replicate
Class-level inference from patent documents
Reversed-phase HPLC Hydrophobicity Peptide analytics

Molecular Weight and LogP vs. Shorter-Chain Analogs

2‑Amino‑3‑methyl‑hex‑5‑enoic acid contains two chiral carbon atoms (C‑2 and C‑3), giving rise to four stereoisomers: (2S,3S), (2R,3S), (2S,3R), and (2R,3R) [1]. The patent explicitly claims “the four stereoisomers of 2‑amino‑3‑methyl‑hex‑5‑enoic acid” [1]. In contrast, natural isoleucine (2‑amino‑3‑methylpentanoic acid) is predominantly encountered as the (2S,3S)‑L‑Ile and (2S,3R)‑L‑allo‑Ile forms, with the D‑configurations being synthetically less accessible or not commonly employed in ribosomal peptide synthesis.

MW and logP vs. shorter analog
Data to verify
ΔMW = 14.02 g/mol; ΔlogP ≈ 0.55 higher
Increased side-chain length may influence peptide lipophilicity and membrane interaction
Calculated values; experimental logP confirmation needed
Chiral pool Stereochemistry Structure-activity relationship

NRPS Specificity Over Methionine Analog AMHA

Bacitracin EP Impurity P (synonym Bacitracin J2) is a defined process‑related impurity that must be monitored in pharmacopoeial bacitracin batches. Its full chemical name explicitly includes a **5‑methylene‑L‑isoleucyl** residue, and its characterization relies on reversed‑phase HPLC and LC‑MS [1]. The impurity is commercially supplied as a fully characterized analytical standard (e.g., by Veeprho, SynZeal), and its quantitation is a regulatory requirement for batch release of bacitracin active pharmaceutical ingredient.

NRPS specificity vs. methionine analog AMHA
Class-level
TargetRecognised by bacitracin NRPS; isoleucine surrogate
BaselineAMHA: methionine analog, not accepted by bacitracin NRPS
NRPS substrate specificity limits interchange; supports bacitracin scaffold modification studies
Qualitative difference; quantitative adenylation kinetics not available
Pharmaceutical analysis Reference standards Regulatory compliance

Applications of 2-Amino-3-methylhex-5-enoic Acid in Research and Industry


Semi-Synthetic Bacitracin Congener Discovery

The patent demonstrates that incorporation of 5‑methylene‑isoleucine at positions 1, 5, or 8 of bacitracin generates three new congener series (Bacitracins J1–J3, K1–K3, L) with systematically altered hydrophobicity and mass [1]. Research groups aiming to expand the structure‑activity landscape of bacitracin antibiotics can use synthetic 2‑amino‑3‑methylhex‑5‑enoic acid in solid‑phase peptide synthesis to access these previously inaccessible analogues and evaluate their antibacterial potency, spectrum, and pharmacokinetics.

Chiral Building Block for Non-Ribosomal Peptide Engineering

Pharmacopoeial compliance requires the identification and quantitation of Bacitracin J2, a defined impurity containing a 5‑methylene‑isoleucine residue at position 8 . Laboratories performing batch‑release testing or forced‑degradation studies must either purchase the impurity standard or synthesize it from the constituent amino acid. Procurement of high‑purity 2‑amino‑3‑methylhex‑5‑enoic acid is therefore a prerequisite for in‑house standard preparation, enabling validated HPLC and LC‑MS methods for regulatory submissions [1].

Physicochemical Probe for Peptide Lipophilicity Modulation

Unlike saturated isoleucine or valine, the allyl‑type double bond of 2‑amino‑3‑methylhex‑5‑enoic acid provides an orthogonal reactive site for thiol‑ene coupling, olefin metathesis, or hydroboration‑based derivatization [1]. This capability allows researchers to install fluorescent probes, affinity tags, or polyethylene‑glycol chains at a specific position within a bacitracin scaffold, facilitating mechanistic studies, target identification, or the development of long‑acting antibiotic conjugates.

Reference Standard for Bacitracin Impurity Profiling

Because 2‑amino‑3‑methylhex‑5‑enoic acid is explicitly claimed as a set of four distinct stereoisomers [1], medicinal chemistry programs can systematically investigate the effect of each stereochemical configuration on antibacterial activity, toxicity, and bacterial resistance profiles. This level of chiral SAR exploration is not possible with the two predominant stereoisomers of natural isoleucine, giving a competitive advantage in patent landscape and lead optimization.

Application
Selection Property
Validation Focus
Bacitracin congener synthesis
Isoleucine isostere for defined stereochemical substitution
Enantiomeric purity and peptide antimicrobial activity profile
NRPS substrate specificity studies
Stereochemically defined isomer set for adenylation domain probing
Incorporation efficiency and cyclic peptide library SAR
Peptide lipophilicity modulation
Extended side-chain vs. shorter-chain unsaturated amino acid
Experimental logP and membrane permeability comparison
Bacitracin impurity profiling standard
Characterized (2S,3S)-5-methylene-isoleucine reference
Analytical characterization and retention behavior consistency
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